molecular formula C10H13ClFNS B3057312 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride CAS No. 79128-43-1

2-(4-fluorophenyl)-1,3-thiazinane hydrochloride

Cat. No.: B3057312
CAS No.: 79128-43-1
M. Wt: 233.73 g/mol
InChI Key: CQJCAVWVUVOGGH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1,3-thiazinane hydrochloride is a chemical compound that belongs to the class of thiazinanes It features a 1,3-thiazinane ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with a thioamide under acidic conditions to form the thiazinane ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which also serves to form the hydrochloride salt of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1,3-thiazinane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-1,3-thiazinane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1,3-thiazinane hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiazinane ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1,3-thiazinane hydrochloride
  • 2-(4-bromophenyl)-1,3-thiazinane hydrochloride
  • 2-(4-methylphenyl)-1,3-thiazinane hydrochloride

Uniqueness

2-(4-fluorophenyl)-1,3-thiazinane hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazinane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNS.ClH/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;/h2-5,10,12H,1,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJCAVWVUVOGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(SC1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000286
Record name 2-(4-Fluorophenyl)-1,3-thiazinane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-43-1
Record name 2H-1,3-Thiazine, tetrahydro-2-(p-fluorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079128431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-1,3-thiazinane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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